2-Propanone, 1-(1-acetyl-2-naphthalenyl)-
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Overview
Description
2-Propanone, 1-(1-acetyl-2-naphthalenyl)-, also known as 1-(1-acetylnaphthalen-2-yl)propan-2-one, is an organic compound with the molecular formula C15H14O2. This compound is characterized by the presence of a naphthalene ring substituted with an acetyl group and a propanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(1-acetyl-2-naphthalenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 2-acetylnaphthalene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
[ \text{C10H7COCH3} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C15H14O2} ]
Industrial Production Methods
In industrial settings, the production of 2-Propanone, 1-(1-acetyl-2-naphthalenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(1-acetyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Propanone, 1-(1-acetyl-2-naphthalenyl)- is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(1-acetyl-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(naphthalen-1-yl)propan-2-one
- 2-Propanone, 1-(2-naphthalenyl)-
- 2-Propanone, 1-(acetyloxy)-
Uniqueness
2-Propanone, 1-(1-acetyl-2-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
113279-93-9 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(1-acetylnaphthalen-2-yl)propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-10(16)9-13-8-7-12-5-3-4-6-14(12)15(13)11(2)17/h3-8H,9H2,1-2H3 |
InChI Key |
BXIZKAIFERLBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C2=CC=CC=C2C=C1)C(=O)C |
Origin of Product |
United States |
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